2-(Acetamidooxy)acetamide
Description
2-(Acetamidooxy)acetamide is a synthetic acetamide derivative characterized by an acetamidooxy (-O-NHCOCH₃) functional group attached to the central methylene (-CH₂-) bridge. Acetamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions, as seen in related compounds like 2-phenoxyacetamides . The unique substitution patterns in 2-(Acetamidooxy)acetamide likely influence its physicochemical properties and biological interactions, warranting comparison with structurally or functionally related compounds.
Properties
Molecular Formula |
C4H8N2O3 |
|---|---|
Molecular Weight |
132.12 g/mol |
IUPAC Name |
2-acetamidooxyacetamide |
InChI |
InChI=1S/C4H8N2O3/c1-3(7)6-9-2-4(5)8/h2H2,1H3,(H2,5,8)(H,6,7) |
InChI Key |
OUCPZKYUXAWVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NOCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetamidooxy)acetamide typically involves the reaction of acetamide with hydroxylamine under controlled conditions. One common method involves the use of acetic anhydride and hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 50-60°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 2-(Acetamidooxy)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Acetamidooxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides and hydroxylamines.
Scientific Research Applications
2-(Acetamidooxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Acetamidooxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. It can also participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Antimicrobial and Antifungal Activity
Several acetamide derivatives exhibit potent antimicrobial properties. For example:
- Compounds 47–50 (bearing benzo[d]thiazol-5-ylsulfonylpiperazinyl groups) show activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
- Chalcone-acetamide hybrids, featuring α,β-unsaturated ketone linkages, demonstrate broad-spectrum anti-inflammatory and antibacterial effects .
In contrast, 2-(Acetamidooxy)acetamide’s bioactivity remains unexplored in the provided evidence, though its electronegative acetamidooxy group may enhance interactions with microbial enzymes or membranes.
Anticancer Activity
Novel phenoxy-acetamide derivatives, such as 7d (2-(2-fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide), exhibit cytotoxicity against Caco-2 colorectal cancer cells (IC₅₀ = 1.8 µM), surpassing 5-fluorouracil in potency .
Enzyme and Receptor Modulation
- Monoamine Oxidase (MAO) Inhibition: Acetamide derivatives like N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide selectively inhibit MAO-A (IC₅₀ = 0.028 mM) .
- Formyl Peptide Receptor (FPR) Activation: Pyridazinone-acetamide hybrids act as FPR1/FPR2 agonists, inducing calcium mobilization in neutrophils .
The acetamidooxy group in 2-(Acetamidooxy)acetamide may confer distinct receptor-binding profiles compared to these derivatives.
Physicochemical Properties
- Molecular Weight and Solubility : 2-(Acetamidooxy)acetamide’s molecular weight is expected to be higher than simpler analogues like 2-(2-hydroxyethoxy)acetamide (MW = 119.12 g/mol) due to its acetamidooxy substituent. This group may reduce aqueous solubility compared to hydroxyl or methoxy derivatives.
- Stability : Electronegative groups like acetamidooxy could enhance stability against enzymatic hydrolysis relative to esters or amides with less electron-withdrawing substituents.
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